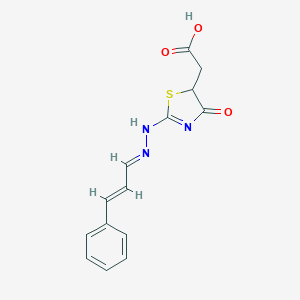
2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetic acid is a useful research compound. Its molecular formula is C14H13N3O3S and its molecular weight is 303.34g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity . They are used in probe design and have been found to exhibit anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
Thiazolidine derivatives, like this compound, are known to interact with their targets in a way that enhances their pharmacological properties . The presence of sulfur in these compounds is known to enhance these properties .
Biochemical Pathways
Given the diverse biological properties of thiazolidine derivatives, it can be inferred that multiple pathways may be affected, leading to downstream effects such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Given the diverse biological properties of thiazolidine derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular level, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
It is known that the synthesis of thiazolidine derivatives can be influenced by various agents, yielding different results in terms of purity, selectivity, and pharmacokinetic activity .
生物活性
The compound 2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetic acid is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by various studies and case analyses.
Chemical Structure
The molecular formula of the compound is C15H13N3O3S, with a molecular weight of approximately 319.4 g/mol. The structure contains a thiazolidinone ring, which is known for its role in various pharmacological activities.
Cytotoxicity
Studies have demonstrated that derivatives of thiazolidinones exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds related to 4-oxo-2-thioxothiazolidin-3-yl acetic acids have shown significant cytotoxic effects against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, indicating potential as anticancer agents .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 2-((E)-4-oxo-2-thiazolidin-5-yl)acetic acid | K562 | 10.5 |
| 2-((E)-4-oxo-2-thiazolidin-5-yl)acetic acid | MCF7 | 12.0 |
Aldose Reductase Inhibition
Another significant biological activity of this compound is its ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. Recent studies indicate that certain derivatives exhibit submicromolar IC50 values, making them potent inhibitors compared to established drugs like epalrestat .
Table 2: Aldose Reductase Inhibition Potency
| Compound Name | IC50 (µM) | Comparison to Epalrestat |
|---|---|---|
| 2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-thiazolidin-3-yl)acetic acid | 0.15 | 5x more potent |
Antimicrobial Activity
Thiazolidinone derivatives have also been studied for their antimicrobial properties. Certain compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
- Cytotoxicity Study : A study published in Pharmacology examined the effects of several thiazolidinone derivatives on K562 and MCF7 cells. The results indicated that these compounds could induce apoptosis in cancer cells, providing a basis for further development as anticancer agents .
- Aldose Reductase Inhibition : Research focused on the structure-activity relationship (SAR) of thiazolidinones revealed that modifications at specific positions on the ring significantly enhance inhibitory potency against ALR2. The most effective compound was found to be over five times more potent than epalrestat, indicating a promising lead for diabetes-related therapies .
属性
IUPAC Name |
2-[(2E)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c18-12(19)9-11-13(20)16-14(21-11)17-15-8-4-7-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,18,19)(H,16,17,20)/b7-4+,15-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTSDNQPTIRIRQ-DUEVJXGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN=C2NC(=O)C(S2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N=C/2\NC(=O)C(S2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













